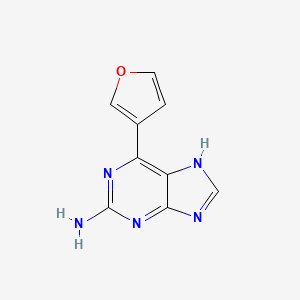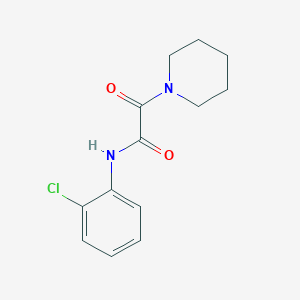![molecular formula C22H28N2O4S B4672931 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4672931.png)
1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as BMB-4, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMB-4 is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.
Wirkmechanismus
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is that 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death in rapidly dividing cells, such as cancer cells. 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been found to have neuroprotective effects, reducing cell death in neuronal cells exposed to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer therapies. However, one limitation of 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of interest is the development of new cancer therapies based on 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine and related compounds. Another area of research is the investigation of 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine's effects on other cellular processes, such as autophagy and DNA repair. Additionally, there is potential for the development of new drug delivery systems that can improve the solubility and bioavailability of 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. Additionally, 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to protect against oxidative stress-induced cell death in neuronal cells.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)18-7-5-17(6-8-18)21(25)23-13-15-24(16-14-23)29(26,27)20-11-9-19(28-4)10-12-20/h5-12H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEARSVBMBUVVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{4-[2-(4-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4672888.png)
![2-cyano-N-(4-methoxyphenyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acrylamide](/img/structure/B4672894.png)
![3-{4-(4-methylphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4672900.png)
![N-(3,5-dichlorophenyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B4672903.png)
![4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4672913.png)
![4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4672919.png)
![16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-one](/img/structure/B4672927.png)


![N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B4672949.png)
![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B4672952.png)
![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672954.png)